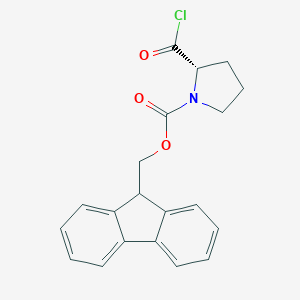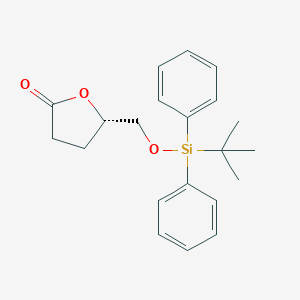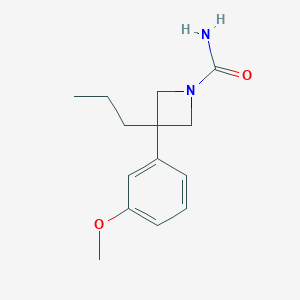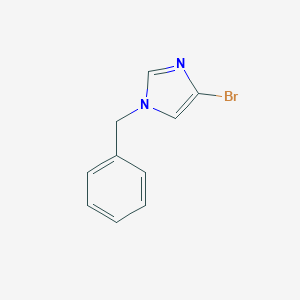![molecular formula C15H20Cl2N2O2 B012976 Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106114-32-3](/img/structure/B12976.png)
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It is a member of the tetrahydronaphthalene family and has been found to exhibit various biochemical and physiological effects. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. In
作用機序
The mechanism of action of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the formation of DNA adducts that result in DNA damage and inhibition of cell proliferation. The compound alkylates DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA cross-links and strand breaks. These DNA lesions can trigger cell cycle arrest, apoptosis, or necrosis, depending on the extent of the damage.
生化学的および生理学的効果
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce DNA damage, and inhibit cell proliferation in various cancer cell lines. It has also been found to induce the expression of DNA repair enzymes and to enhance the sensitivity of cancer cells to other DNA-damaging agents.
実験室実験の利点と制限
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for laboratory experiments. The compound is stable and can be easily synthesized using a specific method. It is also highly pure and suitable for various assays and experiments. However, the compound has some limitations, including its toxicity and potential mutagenicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for research on Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to explore the potential of the compound as a tool for studying DNA repair mechanisms and identifying new targets for cancer therapy. Another direction is to investigate the potential of the compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
Conclusion
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It exhibits various biochemical and physiological effects and has been found to induce DNA damage and inhibit cell proliferation. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. Future research on the compound may lead to the development of new cancer drugs and a better understanding of DNA repair mechanisms.
合成法
The synthesis of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the reaction of 5-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride to form 5-chloro-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride. The resulting compound is then reacted with bis(2-chloroethyl)amine hydrochloride to yield Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The final product is purified using column chromatography to obtain a pure and stable compound suitable for laboratory experiments.
科学的研究の応用
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been widely used in scientific research due to its ability to induce DNA damage and inhibit cell proliferation. The compound has been used to study the mechanism of action of various anticancer drugs and to identify potential targets for cancer therapy. It has also been used in the development of new cancer drugs and as a tool for studying DNA repair mechanisms.
特性
CAS番号 |
106114-32-3 |
|---|---|
製品名 |
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
分子式 |
C15H20Cl2N2O2 |
分子量 |
331.2 g/mol |
IUPAC名 |
amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)14-3-1-2-11-10-12(15(20)21-18)4-5-13(11)14/h1-3,12H,4-10,18H2 |
InChIキー |
BQMOYVNGDYIKHN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC=C2N(CCCl)CCCl |
正規SMILES |
C1CC(CC2=C1C(=CC=C2)N(CCCl)CCCl)(C(=O)O)N |
同義語 |
2-A-5-BCAN 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




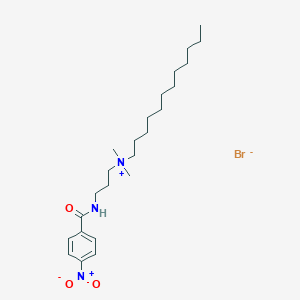
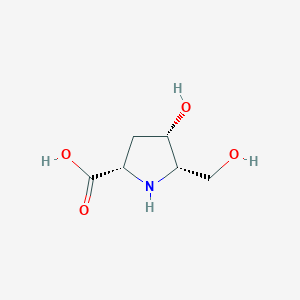
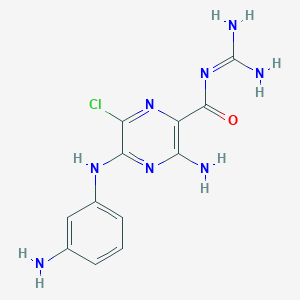
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)



